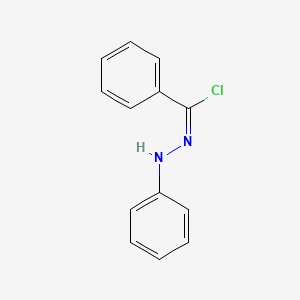
N'-Phenylbenzohydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Phenylbenzohydrazonoyl chloride is a chemical compound with the molecular formula C₁₃H₁₁ClN₂. It is known for its applications in various fields of chemistry, particularly in the synthesis of heterocyclic compounds. This compound is characterized by the presence of a hydrazonoyl chloride functional group, which imparts unique reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Phenylbenzohydrazonoyl chloride can be synthesized through the reaction of benzaldehyde phenylhydrazone with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzaldehyde phenylhydrazone is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of N’-Phenylbenzohydrazonoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-Phenylbenzohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted hydrazones and thiohydrazones.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiadiazoles and triazoles.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form hydrazones and azines
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Triethylamine and pyridine.
Reaction Conditions: Reflux, room temperature, and inert atmosphere
Major Products
Substituted Hydrazones: Formed by the reaction with amines.
Thiohydrazones: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed by cyclization reactions
Aplicaciones Científicas De Investigación
N’-Phenylbenzohydrazonoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of N’-Phenylbenzohydrazonoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydrazonoyl chloride functional group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile. For example, in the formation of heterocyclic compounds, the hydrazonoyl chloride group reacts with nucleophiles to form intermediate species that undergo cyclization to yield the final product .
Comparación Con Compuestos Similares
N’-Phenylbenzohydrazonoyl chloride can be compared with other hydrazonoyl halides, such as:
- N-Benzylidenebenzo-hydrazonoyl chloride
- N-Phenylbenzhydrazidoyl chloride
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
These compounds share similar reactivity and applications but differ in their specific functional groups and substituents. N’-Phenylbenzohydrazonoyl chloride is unique due to its phenyl substituent, which can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Fórmula molecular |
C13H11ClN2 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
(E)-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H/b16-13+ |
Clave InChI |
IUSCIWAUZVKPPY-DTQAZKPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Sinónimos |
alpha-chlorobenzaldehyde phenylhydrazone benzoyl chloride phenylhydrazone chlorodiphenylnitrilimine N-(alpha-chlorobenzylidene)phenylhydrazone N--(alpha-chlorobenzylidene)phenylhydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


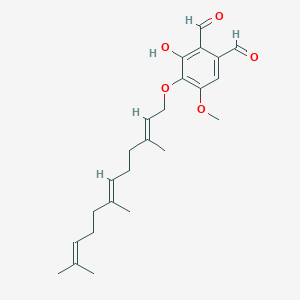

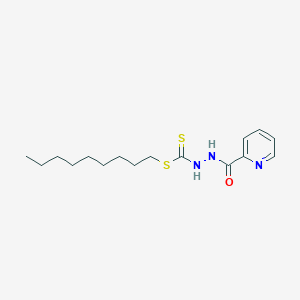
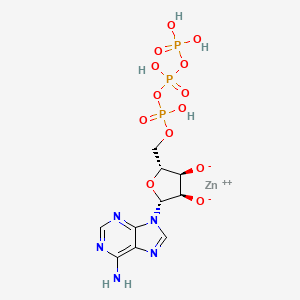


![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
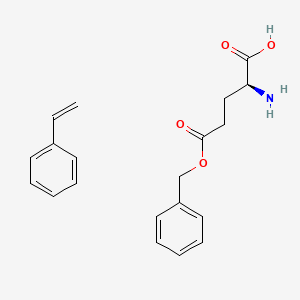
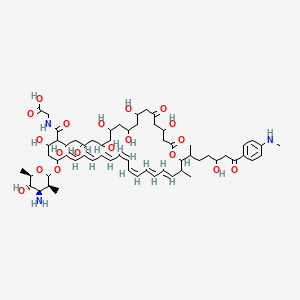
![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
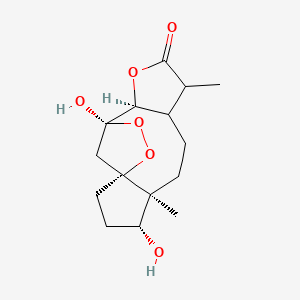


![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
